Increased Lipophilicity (LogP 2.0001) vs. Unsubstituted Methylsulfonylbenzoate Analogs (LogP ~1.96)
The target compound exhibits a higher predicted lipophilicity (LogP = 2.0001) compared to its closest unsubstituted analogs, methyl 3-(methylsulfonyl)benzoate and methyl 4-(methylsulfonyl)benzoate, which both have a reported LogP of approximately 1.96 . This 0.04 log unit increase in LogP, while small, is a consistent and quantifiable difference attributed to the presence of the 4-isopropyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0001 |
| Comparator Or Baseline | Methyl 3-(methylsulfonyl)benzoate (CAS 22821-69-8) and Methyl 4-(methylsulfonyl)benzoate (CAS 22821-70-1); LogP ≈ 1.96 |
| Quantified Difference | ΔLogP ≈ +0.04 |
| Conditions | Predicted logP values from vendor databases; experimental conditions not specified. |
Why This Matters
This quantifiable difference in lipophilicity can influence compound partitioning, membrane permeability, and overall pharmacokinetic properties in drug discovery contexts, making the target compound a distinct choice for fine-tuning lead optimization.
